Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl-
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Overview
Description
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- is an organophosphorus compound with the formula (C6H5)2PCl. It is a colorless to light yellow liquid with a pungent odor. This compound is used as a reagent in various chemical reactions, particularly for introducing the diphenylphosphinyl moiety into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- can be synthesized through several methods:
From Benzene and Phosphorus Trichloride: Benzene reacts with phosphorus trichloride at extreme temperatures around 600°C to give dichlorophenylphosphine and hydrogen chloride.
Redistribution Reactions: Starting with triphenylphosphine and phosphorus trichloride, the reaction proceeds as follows[ \text{PCl}_3 + 2 \text{PPh}_3 \rightarrow 3 \text{Ph}_2\text{PCl} ] This method is commonly used in industrial production.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- undergoes various types of chemical reactions:
Hydrolysis: Hydrolyzes to give diphenylphosphine oxide.
Reduction: Reduction with sodium affords tetraphenyldiphosphine[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow [\text{Ph}_2\text{P}]_2 + 2 \text{NaCl} ]
Reaction with Ammonia and Sulfur: Converts to thiophosphorylamide[ \text{Ph}_2\text{PCl} + 2 \text{NH}_3 + \text{S} \rightarrow \text{Ph}_2\text{P(S)NH}_2 + \text{NH}_4\text{Cl} ]
Common Reagents and Conditions
Grignard Reagents: Used in the synthesis of various phosphines.
Sodium: Used for reduction reactions.
Ammonia and Sulfur: Used for conversion to thiophosphorylamide.
Scientific Research Applications
Mechanism of Action
The mechanism by which Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- exerts its effects involves its reactivity with nucleophiles and its ability to introduce the diphenylphosphinyl moiety into molecules. It acts as a precursor in the synthesis of various phosphines, which are further developed for use in different applications .
Comparison with Similar Compounds
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphinic Chloride: Another organophosphorus compound used in similar applications.
Triphenylphosphine: Commonly used in redistribution reactions to produce Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl-.
Tetraphenyldiphosphine: Formed by the reduction of Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- with sodium.
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- is unique due to its specific reactivity and applications in various fields, making it an important compound in both research and industry.
Properties
CAS No. |
400846-15-3 |
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Molecular Formula |
C14H10ClF2P |
Molecular Weight |
282.65 g/mol |
IUPAC Name |
(1-chloro-2,2-difluoroethenyl)-diphenylphosphane |
InChI |
InChI=1S/C14H10ClF2P/c15-13(14(16)17)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
DPUFJFARMJSFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=C(F)F)Cl |
Origin of Product |
United States |
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